molecular formula C21H23OPSi B14423136 Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane CAS No. 81323-70-8

Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane

Cat. No.: B14423136
CAS No.: 81323-70-8
M. Wt: 350.5 g/mol
InChI Key: RTZGYZNRIWHGKN-UHFFFAOYSA-N
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Description

Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane: is an organophosphorus compound with the molecular formula C15H19PSi . It is known for its unique structure, which includes a phosphine group bonded to a phenyl ring and a trimethylsilyl group. This compound is often used in organic synthesis and catalysis due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane typically involves the reaction of diphenylphosphine with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the product. The general reaction scheme is as follows:

(C6H5)2PH+ClSi(CH3)3(C6H5)2PSi(CH3)3+HCl\text{(C}_6\text{H}_5\text{)}_2\text{PH} + \text{ClSi(CH}_3\text{)}_3 \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{PSi(CH}_3\text{)}_3 + \text{HCl} (C6​H5​)2​PH+ClSi(CH3​)3​→(C6​H5​)2​PSi(CH3​)3​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane can undergo oxidation to form .

    Substitution: The compound can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.

    Coupling Reactions: It is often used as a ligand in various coupling reactions such as , , and couplings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Substitution: Reagents such as and are used.

    Coupling Reactions: Palladium catalysts and bases like are typically employed.

Major Products

    Phosphine Oxides: Formed during oxidation reactions.

    Substituted Phosphines: Resulting from substitution reactions.

    Coupled Products: Formed in coupling reactions, often involving the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

Chemistry

In chemistry, Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane is widely used as a ligand in transition metal catalysis. Its ability to stabilize metal centers makes it valuable in various catalytic processes, including cross-coupling reactions and hydrogenation.

Biology and Medicine

While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential use in drug development and as intermediates in the synthesis of biologically active molecules.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a ligand in catalysis is particularly important in the manufacture of pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane primarily involves its role as a ligand. It coordinates with metal centers in catalytic cycles, facilitating various chemical transformations. The phosphine group donates electron density to the metal, stabilizing it and enhancing its reactivity. The trimethylsilyl group provides steric bulk, influencing the selectivity and efficiency of the catalytic process.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another widely used phosphine ligand, but lacks the trimethylsilyl group.

    Trimethylsilylphosphine: Contains the trimethylsilyl group but lacks the phenyl rings.

    Diphenylphosphine: Similar structure but without the trimethylsilyl group.

Uniqueness

Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane is unique due to the presence of both phenyl and trimethylsilyl groups. This combination provides a balance of electronic and steric properties, making it a versatile ligand in various catalytic applications. Its ability to stabilize metal centers while providing steric hindrance sets it apart from other phosphine ligands.

Properties

CAS No.

81323-70-8

Molecular Formula

C21H23OPSi

Molecular Weight

350.5 g/mol

IUPAC Name

diphenyl-(2-trimethylsilyloxyphenyl)phosphane

InChI

InChI=1S/C21H23OPSi/c1-24(2,3)22-20-16-10-11-17-21(20)23(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-17H,1-3H3

InChI Key

RTZGYZNRIWHGKN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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